molecular formula C17H27Cl2N3O B2819148 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216963-45-9

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2819148
CAS No.: 1216963-45-9
M. Wt: 360.32
InChI Key: JOALNQGAWWRZTN-UHFFFAOYSA-N
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Description

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C17H27Cl2N3O . This dihydrochloride salt form enhances the compound's stability and solubility for research applications. The molecular structure consists of a 2,3-dimethylindole group linked to a piperazine ring via a propan-2-ol linker . While specific biological and mechanistic data for this exact compound is limited in public sources, its structure suggests significant research potential. Compounds featuring piperazine and indole moieties are prevalent in medicinal chemistry and are frequently investigated for their interaction with various neurological targets . Piperazine-containing structures are also explored in the development of antifungal agents and are found in numerous FDA-approved pharmaceuticals, highlighting the fragment's importance in drug discovery . This product is intended for research and development purposes only. It is not approved for use in humans, animals, or for any diagnostic, therapeutic, or clinical applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For more detailed specifications, including analytical data, please contact our scientific support team. Global suppliers for this compound are available .

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.2ClH/c1-13-14(2)20(17-6-4-3-5-16(13)17)12-15(21)11-19-9-7-18-8-10-19;;/h3-6,15,18,21H,7-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOALNQGAWWRZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a piperazine moiety.

    Formation of the Propanol Linker: The propanol linker can be introduced through reductive amination or other suitable organic transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the indole or piperazine rings.

Scientific Research Applications

Neuropharmacological Applications

Anticonvulsant Activity
Research has indicated that derivatives of this compound may exhibit anticonvulsant properties. A study highlighted the synthesis of water-soluble analogs that demonstrated significant efficacy in preclinical seizure models, particularly in the 6 Hz psychomotor test and maximal electroshock (MES) tests . These compounds were characterized by their ability to protect against seizures, suggesting their potential as antiepileptic agents.

Dopamine D3 Receptor Modulation
Another area of interest is the modulation of dopamine receptors. Compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol have been explored for their dual-targeting capabilities on mu-opioid and dopamine D3 receptors. This dual action could lead to novel therapeutic strategies for pain management with reduced abuse potential .

Cancer Therapeutics

PD-1/PD-L1 Inhibition
The compound has also been investigated for its role as a small molecule inhibitor targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. By disrupting the interaction between PD-L1 and PD-1, these compounds can potentially enhance immune responses against tumors . Virtual screening methods have identified several analogs that show promise in inhibiting this pathway, indicating a valuable application in cancer treatment.

Case Studies and Research Findings

Study Focus Findings
MDPI Study on Anticonvulsant ActivityAnticonvulsant propertiesIdentified compounds with significant protection in seizure models .
NCBI Research on PD-L1 InhibitionCancer immunotherapyFound small molecule inhibitors that disrupt PD-L1 dimerization .
Dual Receptor Modulation StudyPain managementDeveloped compounds targeting both mu-opioid and dopamine D3 receptors .

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, compounds with indole and piperazine moieties can interact with various molecular targets, such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole Derivatives with Varied Substitutions

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (10)
  • Structural Differences: Methoxy and methoxymethyl groups on the indole ring; phenoxyethylamine substituent instead of piperazine.
  • Activity: Demonstrated α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects .
  • Key Insight : Substitutions on the indole ring and amine group significantly influence receptor selectivity and cardiovascular activity.
2-(2,4-Dichlorophenyl)-3-(2,3-dimethyl-1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (11k)
  • Structural Differences : Dichlorophenyl and triazole groups replace the piperazine moiety.
  • Activity : Antifungal properties via CYP51 binding; lower yield (15%) during synthesis .
  • Key Insight : Halogenation and heterocyclic substituents (e.g., triazole) enhance antifungal activity but may complicate synthesis.

Piperazine-Containing Analogs

1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride (MM0421.08)
  • Structural Differences : Bis-piperazine propane linker; chlorophenyl substitutions.
  • Role : Pharmaceutical impurity; highlights the importance of linker length and aromatic substituents in off-target interactions .
  • Key Insight : Dihydrochloride salts improve stability, but branching or additional piperazine groups may introduce regulatory challenges.
Nadolol Impurity F Hydrochloride
  • Structural Differences: Naphthalen-1-yloxy and tert-butylamino groups instead of indole and piperazine.
  • Role : β-blocker impurity; underscores the pharmacological relevance of propan-2-ol-linked amines .
  • Key Insight : Ether and bulky amine groups (e.g., tert-butyl) alter β-adrenergic receptor affinity.

Discussion of Pharmacological Implications

  • Indole Substitutions : Methyl groups (2,3-dimethyl) on the indole may enhance lipophilicity and membrane penetration compared to methoxy analogs .
  • Amine Group Variations: Piperazine provides basicity and hydrogen-bonding capacity, whereas phenoxyethylamino or triazole groups shift activity toward cardiovascular or antifungal targets, respectively .
  • Salt Forms : Dihydrochloride salts (e.g., MM0421.08) improve aqueous solubility, critical for oral bioavailability .

Biological Activity

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, a compound with the CAS number 801228-18-2, is a derivative of indole known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H25N3O, with a molecular weight of 287.4 g/mol. Its predicted boiling point is approximately 257°C and it has a density of 1.18 g/cm³ .

The compound's biological activity can be attributed to its structural features, particularly the indole and piperazine moieties. These structures are known to interact with various biological targets, including receptors and enzymes involved in cell signaling and proliferation.

Antitumor Activity

Research indicates that compounds related to indole derivatives exhibit significant antitumor activity. A study focusing on similar indole-based compounds demonstrated their ability to inhibit cellular proliferation in MCF-7 breast cancer cells by inducing apoptosis and interfering with cell cycle progression. This was associated with increased levels of p53 and its transcriptional targets like p21 and Bax .

Biological Activity Data

Biological Activity Effect Mechanism
AntitumorInhibition of cell proliferationInduction of apoptosis via p53 pathway
NeuropharmacologicalPotential anxiolytic effectsModulation of neurotransmitter systems
AntidepressantMood enhancementInteraction with serotonin receptors

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various indole derivatives on breast cancer cell lines, showing that the introduction of specific substituents could enhance cytotoxicity against cancer cells . The compound under discussion was part of a broader investigation into structure-activity relationships (SAR) that revealed promising antitumor properties.
  • Neuropharmacological Research : Preliminary studies suggest that compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol may exhibit anxiolytic effects. This is hypothesized to occur through modulation of serotonin pathways, though more targeted research is necessary to validate these findings.

Q & A

Basic: What are the standard synthesis protocols for this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole and piperazine moieties. Key steps include:

  • Alkylation : Coupling 2,3-dimethylindole with a propanol derivative under controlled pH (8–10) and temperature (60–80°C) to form the indole-propanol intermediate .
  • Piperazine Substitution : Reacting the intermediate with a piperazine derivative in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis .
  • Hydrochloride Salt Formation : Treating the final product with HCl in ethanol to precipitate the dihydrochloride salt .
    Optimization Factors : Adjusting reaction time (6–24 hours), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio for piperazine) to maximize yield (typically 60–75%) and purity (>95%) .

Basic: How is the compound characterized for structural integrity and purity?

Methodological Answer:
Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with indole NH (~10 ppm) and piperazine CH2_2 (~2.5–3.5 ppm) as diagnostic peaks .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ at m/z ~380) and detects impurities .
  • Elemental Analysis : Validates stoichiometry of C, H, N, and Cl (e.g., Cl^- content ~19% for dihydrochloride) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .

Advanced: How to design experiments to evaluate its interaction with central nervous system (CNS) receptors?

Methodological Answer:
A robust experimental design includes:

Receptor Binding Assays :

  • Use radioligands (e.g., 3^3H-labeled serotonin or dopamine analogs) in competitive binding studies with cortical membrane preparations .
  • Calculate IC50_{50} and Ki_i values to determine affinity.

Functional Assays :

  • Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors (e.g., 5-HT1A_{1A}, D2_2) .

Structural Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of receptor active sites (if available) to predict binding modes .
    Validation : Include positive controls (e.g., known agonists/antagonists) and replicate experiments to address variability .

Advanced: How to resolve discrepancies in pharmacokinetic data across studies?

Methodological Answer:
Contradictions in bioavailability or metabolism data can arise from:

  • Species Differences : Compare rodent vs. primate metabolic pathways using liver microsomes and cytochrome P450 inhibition assays .
  • Analytical Variability : Standardize LC-MS/MS protocols for plasma concentration measurements (e.g., extraction solvents, ion-pairing agents) .
  • Formulation Effects : Test solubility in different vehicles (e.g., DMSO vs. saline) and assess stability under physiological pH .
    Mitigation : Use crossover study designs and meta-analysis to harmonize data .

Advanced: What computational methods predict its metabolic stability and toxicity?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), hepatic clearance, and hERG channel inhibition .
    • Metabolite Identification : Run CypReact or GLORYx to simulate Phase I/II metabolism (e.g., N-dealkylation, glucuronidation) .
  • Validation : Compare predictions with in vitro hepatocyte assays and Ames tests for mutagenicity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .
  • Solubility : Lyophilize and reconstitute in anhydrous DMSO (10 mM stock) for long-term stability .
  • Monitoring : Perform periodic HPLC checks (every 6 months) to detect hydrolysis or oxidation byproducts .

Advanced: How to analyze its potential for off-target effects in kinase inhibition assays?

Methodological Answer:

  • Kinome Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations to identify off-target hits .
  • Dose-Response Curves : Calculate selectivity indices (SI = IC50_{50} off-target / IC50_{50} primary target) for prioritized kinases .
  • Structural Analysis : Map off-target kinase ATP-binding pockets using homology models to rationalize interactions .

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